Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Overview
Description
Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H7F4NO2 and a molecular weight of 237.15 g/mol It is an ester derivative of isonicotinic acid, characterized by the presence of both fluoro and trifluoromethyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate can be synthesized through a multi-step process involving the esterification of 3-fluoro-2-(trifluoromethyl)isonicotinic acid. The reaction typically involves the use of ethanol and a suitable acid catalyst under reflux conditions to form the ester bond . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro or trifluoromethyl groups.
Major Products Formed
Oxidation: 3-fluoro-2-(trifluoromethyl)isonicotinic acid.
Reduction: Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-fluoroisonicotinate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-(trifluoromethyl)isonicotinate: Lacks the fluoro group, affecting its reactivity and applications.
Ethyl isonicotinate: Does not contain any fluoro or trifluoromethyl groups, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research applications.
Properties
IUPAC Name |
ethyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-3-4-14-7(6(5)10)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTRFDNCGFQIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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